Angelic Anhydride Delivers 100% Angelate Ester with Zero Tiglate Contamination, Whereas Mixed Anhydrides and Acid Chlorides Yield Significant Isomerization
In a direct head-to-head comparison using menthol as a test substrate, the use of symmetric angelic anhydride (8) in the absence of base produced exclusively menthyl angelate (10) in 100% relative yield, with no detectable menthyl tiglate (11) [1]. In contrast, a mixed anhydride prepared from angelic acid and 2,4,6-trichlorobenzoyl chloride (6) gave only 80% angelate and 20% tiglate when isoquinoline was present, while another mixed anhydride with pivaloyl chloride (7) gave 70% angelate and 30% tiglate [1]. The widely used angeloyl chloride method is reported to afford angelate in only poor to modest yield (e.g., 40%) together with significant tiglate (e.g., 21%) [1].
| Evidence Dimension | Product distribution (angelate ester vs. tiglate ester) in the esterification of menthol |
|---|---|
| Target Compound Data | Menthyl angelate: 100% (no tiglate detected) |
| Comparator Or Baseline | Mixed anhydride (6) with isoquinoline: 80% angelate, 20% tiglate; Mixed anhydride (7) with isoquinoline: 70% angelate, 30% tiglate; Angeloyl chloride (literature): 40% angelate, 21% tiglate |
| Quantified Difference | Angelic anhydride provides a 20–60 percentage point increase in angelate purity compared to mixed anhydrides and acid chlorides, and completely eliminates tiglate contamination. |
| Conditions | Reaction in dry toluene at 70–80 °C for 20 h; menthol as substrate; no base added for angelic anhydride; isoquinoline base added for mixed anhydrides 6 and 7. |
Why This Matters
This data demonstrates that angelic anhydride is the only acylating agent that ensures stereochemical fidelity without the need for chromatographic separation of isomers, which is critical for cost-efficient, high-purity synthesis of bioactive angelate-containing natural products.
- [1] Hartmann, B., Kanazawa, A. M., Deprés, J.-P., & Greene, A. E. (1991). Improved preparation of angelate esters. Tetrahedron Letters, 32(38), 5077–5080. https://doi.org/10.1016/S0040-4039(00)93432-4 (Table I) View Source
